Product packaging for Ethyl 2,2-difluoro-3-hydroxypropanoate(Cat. No.:CAS No. 380-41-6)

Ethyl 2,2-difluoro-3-hydroxypropanoate

Cat. No.: B2361800
CAS No.: 380-41-6
M. Wt: 154.113
InChI Key: HHDADYBESRVMSN-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Chemical Synthesis and Research

The incorporation of fluorine into organic molecules can lead to profound changes in their properties. The high electronegativity of fluorine can alter the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation, thereby enhancing the bioavailability and in vivo stability of drug candidates. It is estimated that approximately 20% of all pharmaceuticals and over half of agrochemicals contain at least one fluorine atom. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, contributing to the thermal and chemical stability of fluorinated compounds. These unique properties make fluorinated molecules highly sought after in various fields of chemical research and development.

Historical Context of α,α-Difluoro-β-hydroxy Esters

The synthesis of α,α-difluoro-β-hydroxy esters, the class of compounds to which ethyl 2,2-difluoro-3-hydroxypropanoate belongs, has been a subject of interest for several decades. A key historical method for the preparation of these compounds is the Reformatsky reaction. Discovered by Sergey Nikolaevich Reformatsky in 1887, this reaction involves the condensation of an α-halo ester with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc. The reaction proceeds via the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.

The application of the Reformatsky reaction to the synthesis of α,α-difluoro-β-hydroxy esters involves the use of an α,α-difluoro-α-halo ester, such as ethyl bromodifluoroacetate, which reacts with an aldehyde or ketone to furnish the desired product. This method has proven to be a reliable and effective way to construct the characteristic α,α-difluoro-β-hydroxy ester motif.

Structural Features and Reactivity Potential

This compound possesses a unique combination of functional groups that dictate its reactivity. The key structural features include:

Geminal Difluoro Group: The two fluorine atoms on the α-carbon significantly influence the molecule's electronic properties. They are strongly electron-withdrawing, which can impact the acidity of the neighboring hydroxyl proton and the reactivity of the ester carbonyl group.

Hydroxyl Group: The primary alcohol functionality at the β-position provides a handle for a variety of chemical transformations, including oxidation, esterification, and etherification.

Ethyl Ester Group: The ester group can undergo hydrolysis to the corresponding carboxylic acid, reduction to a diol, or reaction with nucleophiles.

The interplay of these functional groups makes this compound a versatile intermediate. For instance, the hydroxyl group can be oxidized to an aldehyde, which can then participate in further carbon-carbon bond-forming reactions. The ester can be hydrolyzed to the free acid, which can be coupled with amines to form amides. The presence of the difluoro group in close proximity to these reactive centers often imparts unique reactivity and stability to the resulting products.

Detailed Research Findings

While specific research articles detailing the extensive synthetic applications of this compound are not abundant in the readily available literature, the general reactivity of α,α-difluoro-β-hydroxy esters is well-documented. These compounds are valuable precursors for the synthesis of a range of fluorinated molecules.

One of the primary synthetic routes to this compound is the Reformatsky reaction between ethyl bromodifluoroacetate and formaldehyde (B43269).

General Reaction Scheme: BrCF₂CO₂Et + CH₂O + Zn → HOCH₂CF₂CO₂Et

This reaction provides a direct method to access the title compound. The resulting this compound can then be used in a variety of subsequent transformations. For example, the hydroxyl group can be protected, and the ester functionality can be modified.

Furthermore, the development of asymmetric methods for the synthesis of chiral α,α-difluoro-β-hydroxy esters has been an area of active research. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction, leading to the formation of enantioenriched products which are of significant interest in the pharmaceutical industry.

Below are interactive data tables summarizing the key properties of this compound and a representative reaction.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 380-41-6 guidechem.com
Molecular Formula C₅H₈F₂O₃ guidechem.com
Molecular Weight 154.11 g/mol guidechem.com
Boiling Point 75-78 °C at 9 mmHg guidechem.com

Table 2: Representative Synthesis via Reformatsky Reaction

Reactant 1 Reactant 2 Reagent Product

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8F2O3 B2361800 Ethyl 2,2-difluoro-3-hydroxypropanoate CAS No. 380-41-6

Properties

IUPAC Name

ethyl 2,2-difluoro-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O3/c1-2-10-4(9)5(6,7)3-8/h8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDADYBESRVMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380-41-6
Record name ethyl 2,2-difluoro-3-hydroxypropanoate
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Advanced Synthetic Methodologies for Ethyl 2,2 Difluoro 3 Hydroxypropanoate

Direct Fluorination and Halogen Exchange Strategies

Direct fluorination and halogen exchange represent fundamental approaches for the introduction of fluorine atoms into organic molecules. While direct fluorination with elemental fluorine is highly reactive and often lacks selectivity, modern reagents have been developed for more controlled applications. N-F fluorinating agents, for instance, offer a safer and more selective alternative for direct fluorination. researchgate.net These reagents, which feature a nitrogen-fluorine bond, can deliver fluorine under milder conditions. researchgate.net

Halogen exchange, or the Finkelstein reaction, is another common strategy where existing halogens, typically chlorine or bromine, are replaced by fluorine using a fluoride (B91410) salt. This method is particularly useful for synthesizing fluorinated compounds from readily available halogenated precursors. orgsyn.org For the synthesis of compounds like ethyl 2,2-difluoro-3-hydroxypropanoate, a precursor with two other halogen atoms at the α-position would be required. The efficiency of this exchange depends on factors such as the solvent, temperature, and the nature of the fluoride source.

While these methods are foundational in organofluorine chemistry, their direct application to the synthesis of this compound can be challenging due to the need for specific precursors and the potential for side reactions. For instance, hydroxy-directed fluorination of remote C(sp³)–H bonds has been reported, showcasing the potential for regioselective and stereoselective fluorination guided by a hydroxyl group. rsc.org

Reformatsky-Type Reactions in Difluoro-β-hydroxy Ester Synthesis

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters by reacting an α-haloester with a carbonyl compound in the presence of metallic zinc. byjus.com This reaction has been successfully adapted for the synthesis of α,α-difluoro-β-hydroxy esters, including this compound. acs.org The key step involves the generation of an organozinc reagent, often called a Reformatsky enolate, from an α,α-difluoro-α-haloester, which then adds to an aldehyde or ketone. wikipedia.org

The reaction typically proceeds via the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. byjus.com The resulting organozinc intermediate then reacts with a carbonyl compound to form the desired β-hydroxy ester after an acidic workup. byjus.comwikipedia.org The use of ethyl bromodifluoroacetate as the starting material is common in these syntheses. prepchem.com

Several modifications to the classical Reformatsky reaction have been developed to improve yields and expand its scope. These include the use of different metals like samarium (Sm) or ytterbium (Yb), and the activation of zinc metal to enhance its reactivity. nih.gov The reaction conditions, such as solvent and temperature, also play a crucial role in the outcome of the reaction. byjus.comresearchgate.net

Below is a table summarizing key aspects of Reformatsky-type reactions for the synthesis of difluoro-β-hydroxy esters:

FeatureDescription
Reactants α-haloester (e.g., ethyl bromodifluoroacetate), carbonyl compound (aldehyde or ketone), and metallic zinc. byjus.com
Key Intermediate Organozinc halide (Reformatsky enolate). wikipedia.org
Product β-hydroxy ester. byjus.com
Advantages Relatively stable organozinc reagents, good functional group tolerance. byjus.comorganic-chemistry.org
Modifications Use of other metals (e.g., Sm, Yb), activation of zinc, use of co-catalysts. nih.gov

Enantioselective and Diastereoselective Synthesis Approaches

The presence of a chiral center at the β-position of this compound necessitates the development of stereoselective synthetic methods.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed. sigmaaldrich.com Evans oxazolidinones and sulfur-based chiral auxiliaries are commonly used for stereoselective aldol (B89426) reactions, which can be adapted for the synthesis of chiral β-hydroxy esters. wikipedia.orgscielo.org.mx The auxiliary directs the approach of the electrophile to one face of the enolate, leading to a high degree of diastereoselectivity.

Catalytic asymmetric synthesis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. organic-chemistry.org Chiral Lewis acids and organocatalysts have been employed in asymmetric aldol and Reformatsky-type reactions to produce enantiomerically enriched β-hydroxy esters. nih.govnih.gov For example, a bimetallic titanium complex has been shown to catalyze the asymmetric addition of ethyl cyanoformate to aldehydes, yielding cyanohydrin carbonates with high enantiomeric excesses. organic-chemistry.org

The stereochemical outcome of aldol reactions can be controlled by the geometry of the enolate (E or Z) and the nature of the metal cation. harvard.edu According to the Zimmerman-Traxler model, a chair-like six-membered transition state is proposed, where the substituents on the enolate and the aldehyde occupy pseudo-equatorial positions to minimize steric interactions. harvard.edu For acetate (B1210297) aldol reactions, where a single new stereocenter is formed, achieving high stereoselectivity can be particularly challenging. wiley-vch.de

The choice of Lewis acid and reaction conditions can significantly influence the diastereoselectivity of the reaction. For instance, TiCl4-mediated aldol additions of silyl (B83357) enol ethers to aldehydes can proceed with excellent diastereoselectivity. wiley-vch.de

When a reaction produces a mixture of diastereomers, their separation is necessary to obtain the pure desired stereoisomer. Standard purification techniques such as column chromatography on silica (B1680970) gel are often employed. The different physical properties of diastereomers, such as polarity and boiling point, allow for their separation. In some cases, crystallization can also be an effective method for separating diastereomers.

Chemoenzymatic and Biocatalytic Pathways for Fluorinated Hydroxy Esters

Chemoenzymatic and biocatalytic methods are increasingly being explored for the synthesis of fluorinated compounds due to their high selectivity and environmentally friendly nature. researchgate.net Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions. researchgate.net

Lipases are a class of enzymes that have been widely used for the kinetic resolution of racemic alcohols and esters. nih.gov In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with the enzyme, allowing for the separation of the two enantiomers. mdpi.com Lipase-catalyzed hydrolysis or transesterification of racemic this compound can be a viable strategy to obtain the enantiomerically pure compound. nih.govmdpi.com For example, the lipase (B570770) from Candida antarctica B (Novozym 435) is a versatile biocatalyst for the resolution of various esters. nih.gov

Whole-cell biocatalysis can also be employed for the synthesis of fluorinated building blocks. frontiersin.org Engineered microorganisms can be designed to produce specific enzymes that can catalyze the desired transformation. nih.gov For instance, engineered E. coli has been used to synthesize 2-fluoro-3-hydroxypropionic acid from 2-fluoromalonate. frontiersin.org This approach offers the potential for the sustainable production of valuable fluorinated compounds. nih.gov

The following table summarizes different enzymatic approaches for the synthesis of chiral fluorinated hydroxy esters:

Enzymatic ApproachDescriptionKey Enzymes/Organisms
Kinetic Resolution Enantioselective hydrolysis or acylation of a racemic ester. nih.govLipases (e.g., from Candida antarctica, Pseudomonas cepacia). nih.govscielo.br
Asymmetric Reduction Enantioselective reduction of a β-keto ester to a β-hydroxy ester.Dehydrogenases/Reductases.
Whole-Cell Biocatalysis Use of engineered microorganisms to perform specific transformations. frontiersin.orgEngineered E. coli. frontiersin.org
Aldol Reactions Aldolases can catalyze the stereoselective formation of C-C bonds. chemrxiv.orgType II pyruvate (B1213749) aldolase (B8822740) HpcH. chemrxiv.org

One-Pot and Multicomponent Synthesis Protocols

One-pot and multicomponent reactions (MCRs) represent a highly efficient approach in organic synthesis, allowing for the construction of complex molecules from multiple starting materials in a single reaction vessel. This strategy minimizes intermediate isolation and purification steps, thereby saving time, reagents, and reducing waste. While specific one-pot or multicomponent protocols exclusively for this compound are not extensively detailed in the literature, the principles can be applied based on established reactions for structurally similar compounds.

A highly relevant and powerful method for the synthesis of β-hydroxy esters is the Reformatsky reaction. researchgate.netwikipedia.orgorganic-chemistry.org This reaction typically involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal. The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org

A significant advancement is the development of enantioselective versions of this reaction. For instance, a one-pot protocol for the enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones has been developed, employing a chiral ligand to induce stereoselectivity. rsc.org This approach, which uses diethylzinc (B1219324) to form the difluorinated Reformatsky reagent homogeneously, has demonstrated good yields and high enantioselectivities (80–91% ee) for a range of ketones. rsc.org This methodology is directly analogous to the synthesis of this compound and suggests a viable one-pot strategy.

The proposed one-pot synthesis would involve the in-situ generation of the zinc enolate of a 2,2-dihaloacetate, followed by its reaction with formaldehyde (B43269) or a suitable equivalent. By carefully selecting the reaction conditions, catalysts, and reagents, this process can be optimized for yield and selectivity.

The table below summarizes findings from related one-pot synthetic protocols that, while not specific to the target compound, illustrate the successful application of this methodology for similar molecular frameworks.

Reaction Type Reactants Key Conditions Product Type Yield
Enantioselective Reformatsky Reaction rsc.orgEthyl iododifluoroacetate, Alkyl aryl ketones, Et₂ZnChiral Ligand: (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanolChiral α,α-difluoro-β-hydroxy estersGood
Tandem Halogenation-Oxidation-Wittig nih.govAlcohols, (Carboethoxymethylene) triphenylphosphorane, NBS, MnO₂Ultrasonic irradiation(Z)-α-bromo-α,β-unsaturated estersGood to Excellent
Chemoenzymatic Cascade nih.govα-Allyl-α-diazo malonatesCa(NTf₂)₂, Chiral ligand, Porcine Liver Esterase (PLE)α-hydroxy half-estersHigh
Visible Light-Mediated Cyclization-Desulfurization acs.org2-hydrazinopyridine, IsothiocyanateVisible light irradiation3-amino- acs.orgasianpubs.orgresearchgate.net-triazolopyridine derivativesGood

This table presents data from syntheses of related compounds to illustrate the principles of one-pot reactions.

Scalable and Industrially Adaptable Synthesis Routes

The transition of a synthetic route from laboratory scale to industrial production presents numerous challenges, including scalability, safety, cost-effectiveness, and process control. For this compound, an industrially viable synthesis would likely involve adapting a robust and efficient laboratory method, such as the Reformatsky reaction, to a continuous flow process.

Continuous flow chemistry offers several advantages over traditional batch processing, particularly for large-scale manufacturing. purdue.edu These benefits include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher yields and purity. For the synthesis of fluorinated compounds, which can involve highly reactive reagents and exothermic reactions, the precise control offered by flow reactors is particularly advantageous.

The application of continuous flow reactors has been suggested for the industrial production of similar hydroxy esters to optimize reaction conditions and improve efficiency. evitachem.com A scalable synthesis of this compound could therefore be envisioned using a packed-bed flow reactor containing activated zinc. The starting materials, ethyl 2,2-dihaloacetate and a formaldehyde source, would be continuously pumped through the reactor under optimized temperature, pressure, and flow rate. This setup would allow for consistent product quality and simplified downstream processing. Such a process would be in line with modern pharmaceutical manufacturing practices that increasingly adopt continuous manufacturing to improve efficiency and quality. purdue.edu

The table below outlines a comparison of key parameters for batch versus continuous flow processing for the synthesis of a compound like this compound via a Reformatsky-type reaction.

Parameter Batch Processing Continuous Flow Processing Advantage of Flow Processing
Heat Transfer Limited by surface area-to-volume ratio; potential for hot spots.High surface area-to-volume ratio; excellent heat exchange.Improved safety and selectivity, prevention of side reactions.
Mass Transfer Can be inefficient, requiring vigorous stirring.Efficient mixing due to small channel dimensions.Faster reaction rates and higher conversions.
Scalability "Scaling up" can be complex and require process redesign."Scaling out" by running multiple reactors in parallel or for longer times.More straightforward and predictable scale-up.
Safety Large volumes of hazardous materials and solvents.Small reactor volumes minimize the amount of hazardous material at any given time.Inherently safer process, reduced risk of thermal runaway.
Process Control Difficult to maintain consistent conditions throughout the vessel.Precise control over temperature, pressure, and residence time.Higher product consistency and purity.
Downstream Processing Typically requires batch-wise workup and purification.Can be integrated with in-line purification and analysis.Streamlined and potentially automated manufacturing process.

The specialized nature of fluorine chemistry often necessitates dedicated equipment and expertise. Companies specializing in the custom synthesis of fluorine compounds possess the infrastructure to handle challenging reagents like hydrofluoric acid and perform fluorination reactions on an industrial scale, from gram to multi-ton quantities. morita-kagaku.co.jp

Chemical Transformations and Derivatization Reactions of Ethyl 2,2 Difluoro 3 Hydroxypropanoate

Reactivity of the Ester Functionality

The ester group in ethyl 2,2-difluoro-3-hydroxypropanoate is susceptible to various nucleophilic substitution reactions, typical of carboxylic acid esters.

Ester Hydrolysis and Transesterification

The ethyl ester can be readily converted to the corresponding carboxylic acid or another ester through hydrolysis and transesterification, respectively.

Ester Hydrolysis: Alkaline hydrolysis, or saponification, is a common method for converting the ester to a carboxylate salt. This reaction is typically carried out by heating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. The reaction is irreversible as the resulting carboxylate anion is resonance-stabilized and non-reactive towards the alcohol byproduct. Acidification of the reaction mixture in a subsequent step yields the free 2,2-difluoro-3-hydroxypropanoic acid.

Acid-catalyzed hydrolysis can also be employed, typically by heating the ester in the presence of an excess of water with a strong acid catalyst (e.g., H₂SO₄ or HCl). This reaction is reversible and driven to completion by using a large excess of water.

Transesterification: Transesterification involves the conversion of the ethyl ester into a different ester by reaction with another alcohol. This process can be catalyzed by either an acid or a base. For instance, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sodium methoxide or sulfuric acid will yield mthis compound. Such reactions are common for fluorinated esters, as seen in the preparation of 2,2-difluoroethanol from related acetate (B1210297) or formate esters. google.com The general conditions for these transformations are summarized in the table below.

Table 1: Typical Conditions for Ester Hydrolysis and Transesterification
TransformationReagentsTypical ConditionsProduct
Alkaline Hydrolysis (Saponification)1. NaOH or KOH (aq) 2. H₃O⁺Heat2,2-Difluoro-3-hydroxypropanoic acid
Acid-Catalyzed HydrolysisH₂O, H₂SO₄ (cat.)Heat (Reflux)2,2-Difluoro-3-hydroxypropanoic acid
TransesterificationR'OH, Acid or Base catalyst (e.g., NaOR' or H₂SO₄)Heat (Reflux)Alkyl 2,2-difluoro-3-hydroxypropanoate

Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426) Condensations, Nucleophilic Additions)

The most significant carbon-carbon bond-forming reaction related to this compound is arguably its own synthesis via the Reformatsky reaction. wikipedia.org This reaction exemplifies the nucleophilic addition of an organozinc enolate to a carbonyl compound.

The Reformatsky reaction involves treating an α-halo ester with zinc metal to form an organozinc reagent, which then adds to an aldehyde or ketone. nrochemistry.com To synthesize the title compound, ethyl bromodifluoroacetate is reacted with zinc dust to generate the corresponding zinc enolate. This enolate then undergoes nucleophilic addition to formaldehyde (B43269), followed by an acidic workup, to yield this compound. wikipedia.orgunishivaji.ac.in The organozinc reagent is less basic than Grignard or organolithium reagents, which prevents side reactions like self-condensation. wikipedia.orgnrochemistry.com

Table 2: Synthesis of this compound via the Reformatsky Reaction
Reactant 1Reactant 2ReagentsSolventProduct
Ethyl bromodifluoroacetateFormaldehyde (HCHO)1. Zinc (Zn) dust 2. H₃O⁺ (workup)THF or Diethyl etherThis compound

Relatedly, difluoroenolates for aldol-type reactions can be generated from α,α-difluoro-β-keto esters through decarboxylation. nih.govacs.org This method provides access to α,α-difluoro-β-hydroxy ketones, demonstrating a powerful strategy for forming carbon-carbon bonds adjacent to a difluoromethylene group under mild conditions. nih.gov

Transformations of the Hydroxyl Group

The primary hydroxyl group is a key site for derivatization, allowing for a wide range of chemical transformations.

Oxidation Reactions

The primary alcohol functionality of this compound can be oxidized to yield either the corresponding aldehyde (ethyl 2,2-difluoro-3-oxopropanoate) or the carboxylic acid, depending on the oxidizing agent used.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions used in Swern or Moffatt oxidations. The resulting β-keto ester, ethyl 2,2-difluoro-3-oxopropanoate, is a valuable synthetic intermediate. The existence and stability of related β-keto amides further support the viability of this oxidation product. guidechem.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄) can be used for this purpose. The product of this reaction would be 2-(ethoxycarbonyl)-2,2-difluoroacetic acid.

Table 3: Oxidation of the Hydroxyl Group
Target ProductTypical ReagentsProduct Structure
Aldehyde (β-Keto ester)PCC, DMP, Swern OxidationEthyl 2,2-difluoro-3-oxopropanoate
Carboxylic AcidKMnO₄, H₂CrO₄ (Jones)2-(Ethoxycarbonyl)-2,2-difluoroacetic acid

Etherification and Esterification

The hydroxyl group can be readily converted into ethers or esters through standard synthetic protocols.

Etherification: Ethers can be formed, for example, via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which is then treated with an alkyl halide (e.g., benzyl bromide or methyl iodide) to yield the corresponding ether.

Esterification: Esterification of the primary alcohol can be achieved by reaction with an acylating agent such as an acyl chloride or a carboxylic anhydride in the presence of a base (e.g., pyridine (B92270) or triethylamine). For example, treatment with acetyl chloride or acetic anhydride would yield ethyl 3-acetoxy-2,2-difluoropropanoate. The rate of such reactions is influenced by factors like steric hindrance and the molecular weight of the alcohol. researchgate.net

Functional Group Interconversions (e.g., Click Chemistry)

The hydroxyl group serves as a convenient handle for introducing other functional groups, enabling its use in bioconjugation and materials science through reactions like "click chemistry". A prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

To make this compound amenable to click chemistry, the hydroxyl group must first be converted into either an azide (B81097) or a terminal alkyne. A common and efficient method to prepare the corresponding azide involves a two-step sequence:

Activation of the Hydroxyl Group: The alcohol is first converted into a good leaving group. This is typically achieved by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine to form a tosylate or mesylate ester.

Nucleophilic Substitution: The resulting tosylate or mesylate is then treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF. The azide ion displaces the leaving group via an Sₙ2 reaction to yield ethyl 3-azido-2,2-difluoropropanoate .

This azide-functionalized molecule is now a substrate for the CuAAC reaction. When reacted with a terminal alkyne in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), it forms a stable 1,4-disubstituted 1,2,3-triazole ring, effectively "clicking" the two molecular fragments together.

Table 4: Functional Group Interconversion for Click Chemistry Application
StepReactionReagentsIntermediate/Product
1Hydroxyl Activation (Tosylation)Tosyl chloride (TsCl), PyridineEthyl 2,2-difluoro-3-(tosyloxy)propanoate
2Azide FormationSodium azide (NaN₃), DMFEthyl 3-azido-2,2-difluoropropanoate
3CuAAC Click ReactionTerminal alkyne (R-C≡CH), CuSO₄, Sodium AscorbateEthyl 2,2-difluoro-3-(4-substituted-1H-1,2,3-triazol-1-yl)propanoate

Reactivity of the Geminal Difluoromethylene Moiety

The geminal difluoromethylene (CF2) group in aliphatic compounds imparts unique chemical and physical properties. This moiety is known to influence molecular conformation and can act as a bioisostere for functionalities like carbonyls, sulfonyls, or oxygen atoms. The high electronegativity of the fluorine atoms polarizes the adjacent C-H bonds, making the difluoromethyl (CF2H) group a potential hydrogen bond donor.

In the context of this compound, the reactivity of the CF2 group is not typically observed directly without modification of the molecule. The primary pathway to leverage the fluorine atoms for further chemical transformation involves the generation of a difluoroenolate intermediate. This process, however, necessitates the presence of a carbonyl group at the β-position (C3) relative to the ester. Therefore, the hydroxyl group of this compound would first need to be oxidized to a ketone functionality, forming an ethyl 2,2-difluoro-3-oxopropanoate derivative.

This transformation is crucial, as the resulting α,α-difluoro-β-keto ester is a versatile precursor for the generation of difluoroenolates. The difluoro substituents at the α-position are essential for promoting subsequent reactions like Krapcho decarboxylation. acs.org

Generation and Reactivity of Difluoroenolates

The generation of difluoroenolates from α,α-difluoro-β-keto esters, the oxidized derivatives of this compound, is a synthetically valuable method for forming new carbon-carbon bonds. A prominent strategy for this is the decarboxylative aldol reaction. acs.orgresearchgate.netnih.gov

In this process, an α,α-difluoro-β-keto ester or its corresponding carboxylate salt is subjected to conditions that promote decarboxylation, leading to the formation of a difluoroenolate intermediate. This nucleophilic species can then react with various electrophiles, most commonly aldehydes and ketones, in an aldol-type condensation.

Several methods have been developed to facilitate this transformation:

Metal-Catalyzed Decarboxylation: Lewis acids such as Ytterbium(III) triflate (Yb(OTf)3) have been shown to promote the Krapcho decarboxylation of 2,2-difluoro-3-oxopropanoates. acs.orgnih.gov The reaction proceeds in the presence of an aldehyde, affording α,α-difluoro-β-hydroxy ketones in good yields. acs.org

Base-Mediated Decarboxylation: The use of a zinc chloride/N,N,N',N'-tetramethylethylenediamine (ZnCl2/TMEDA) system can also facilitate the generation of difluoroenolates from α,α-difluoro-β-ketocarboxylate salts under mild heating. researchgate.net

The resulting difluoroenolate is a potent nucleophile that readily adds to carbonyl compounds. The products of these reactions are valuable building blocks in organic synthesis, particularly for the introduction of the difluoromethylene group into complex molecules.

The table below summarizes the outcomes of decarboxylative aldol reactions involving precursors structurally related to oxidized this compound.

PrecursorElectrophileCatalyst/ConditionsProductYield (%)
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoateBenzaldehydeYb(OTf)3, NaCl, H2O, CH3CN, 100°C2,2-Difluoro-3-hydroxy-1,3-diphenylpropan-1-oneLow
Potassium 2,2-difluoro-3-oxo-3-phenylpropanoateBenzaldehydeZnCl2/TMEDA2,2-Difluoro-3-hydroxy-1,3-diphenylpropan-1-oneHigh
Methyl 2,2-difluoro-3-oxo-3-phenylpropanoate4-ChlorobenzaldehydeYb(OTf)3, NaCl, H2O, CH3CN, 100°C3-(4-Chlorophenyl)-2,2-difluoro-3-hydroxy-1-phenylpropan-1-one82
Methyl 2,2-difluoro-3-oxo-3-phenylpropanoate2-NaphthaldehydeYb(OTf)3, NaCl, H2O, CH3CN, 100°C2,2-Difluoro-3-hydroxy-3-(naphthalen-2-yl)-1-phenylpropan-1-one72
Methyl 2,2-difluoro-3-oxo-3-phenylpropanoate4-MethoxybenzaldehydeYb(OTf)3, NaCl, H2O, CH3CN, 100°C2,2-Difluoro-3-hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one97

Advanced Spectroscopic and Mechanistic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of Ethyl 2,2-difluoro-3-hydroxypropanoate. The presence of protons, carbons, and fluorine atoms allows for a multi-faceted analysis through ¹H, ¹³C, and ¹⁹F NMR. While specific, publicly available spectra for this exact compound are scarce, its structure allows for the prediction of characteristic chemical shifts and coupling patterns.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the hydroxymethyl protons (-CH₂OH), and the hydroxyl proton (-OH). The diastereotopic protons of the -CH₂OH group are expected to show complex splitting due to coupling with each other and the fluorine atoms.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Key signals include those for the carbonyl carbon of the ester, the quaternary carbon bearing the two fluorine atoms (which will exhibit a triplet due to one-bond C-F coupling), and the carbons of the ethyl and hydroxymethyl groups.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. A single signal is expected for the two equivalent fluorine atoms of the -CF₂- group. This signal would likely appear as a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂OH) protons.

Table 1: Predicted NMR Spectroscopic Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Assignment
¹H~1.30Triplet (t)J(H,H) ≈ 7.1-OCH₂CH
¹H~4.30Quartet (q)J(H,H) ≈ 7.1-OCH ₂CH₃
¹H~3.90Triplet of triplets (tt)J(H,F) ≈ 12-15, J(H,H) ≈ 6.5-CH ₂OH
¹H~3.00Triplet (t)J(H,H) ≈ 6.5-CH₂OH
¹³C~13.8---OCH₂C H₃
¹³C~63.0---OC H₂CH₃
¹³C~65.5Triplet (t)²J(C,F) ≈ 25-30-C H₂OH
¹³C~115.0Triplet (t)¹J(C,F) ≈ 240-250-C F₂-
¹³C~164.0Triplet (t)²J(C,F) ≈ 30-35-C (=O)O-
¹⁹F~ -110 to -120Triplet (t)³J(F,H) ≈ 12-15-CF ₂-

Mass Spectrometry Techniques (e.g., HRMS, LC-MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to verify the molecular formula, C₅H₈F₂O₃.

The calculated monoisotopic mass of the molecule is 154.04415 Da. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely produce a protonated molecular ion [M+H]⁺ at m/z 155.05198. Other potential adducts, such as the sodium adduct [M+Na]⁺, could also be observed. LC-MS, which couples liquid chromatography with mass spectrometry, is an invaluable tool for assessing the purity of the compound by separating it from potential impurities before mass analysis. While direct HRMS data for the parent compound is not widely published, its use as a reactant in syntheses that are characterized by mass spectrometry confirms its role and indirect characterization in research. google.comgoogle.com

Table 2: Calculated Mass Spectrometric Data for this compound
PropertyValue
Molecular FormulaC₅H₈F₂O₃
Molecular Weight154.11 g/mol
Monoisotopic Mass154.04415 Da
[M+H]⁺ (Calculated)155.05198 m/z
[M+Na]⁺ (Calculated)177.03392 m/z

Chromatographic Methods (e.g., HPLC, UPLC, Chiral SFC) for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for determining the purity and, if applicable, the enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Given its polarity due to the hydroxyl and ester groups, reversed-phase HPLC or UPLC would be the methods of choice for purity analysis. A C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would effectively separate the target compound from non-polar or more polar impurities. UV detection would be possible, although at a low wavelength due to the lack of a strong chromophore.

Chiral Supercritical Fluid Chromatography (Chiral SFC): Although the parent molecule is achiral, many of its applications involve creating chiral downstream products. If a chiral variant of this compound were synthesized, Chiral SFC would be a powerful technique for separating the enantiomers and determining the enantiomeric excess (e.e.). This method is often preferred over chiral HPLC for its speed and reduced solvent consumption.

While specific application notes detailing the chromatographic separation of this compound are not prevalent, the purification of related reaction products by methods such as flash chromatography and HPLC is documented in the patent literature. googleapis.comgoogleapis.com

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by specific absorption bands corresponding to the O-H, C-H, C=O, C-O, and C-F bonds.

Table 3: Expected Vibrational Frequencies for this compound
Functional GroupBondType of VibrationExpected Wavenumber (cm⁻¹)
HydroxylO-HStretch3500 - 3200 (Broad)
AlkylC-HStretch3000 - 2850
Ester CarbonylC=OStretch1750 - 1735
FluoroalkaneC-FStretch1100 - 1000 (Strong)
Ester C-OC-OStretch1300 - 1000

The broad O-H stretching band is indicative of the alcohol functional group and hydrogen bonding. The sharp, strong C=O stretch confirms the presence of the ester group. The C-F stretches typically appear in the fingerprint region and are characteristically strong in an IR spectrum.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state and for assigning absolute stereochemistry in chiral compounds. However, this compound is a liquid at room temperature, which precludes routine analysis by this technique. To obtain a crystal structure, the compound would need to be crystallized at a low temperature or co-crystallized with another molecule. To date, there is no publicly available crystal structure for this compound. The technique remains invaluable for analyzing solid derivatives made from this starting material.

Kinetic and Mechanistic Studies of Reactions Involving this compound

While formal kinetic studies on reactions involving this compound are not widely published, its utility in synthesis provides significant insight into its chemical reactivity and the mechanisms through which it reacts. Patent literature describes its use as a nucleophilic building block.

A common reaction involves the deprotonation of its primary hydroxyl group with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide intermediate. google.comgoogleapis.com This highly nucleophilic alkoxide can then participate in substitution reactions. For example, it has been shown to react with heteroaromatic fluorides, such as 2-fluoro-3-(trifluoromethyl)pyridine, in a nucleophilic aromatic substitution (SₙAr) reaction. google.comgoogleapis.com

Reaction Scheme Example:

Deprotonation: The hydroxyl proton is abstracted by NaH in an anhydrous solvent like DMF, forming the sodium alkoxide and hydrogen gas.

Nucleophilic Attack: The resulting alkoxide attacks the electron-deficient carbon of the pyridine (B92270) ring bearing the fluorine atom, which is a good leaving group activated by the adjacent nitrogen and trifluoromethyl group.

Product Formation: The fluoride (B91410) ion is displaced, yielding the ether-linked product.

This reactivity demonstrates the compound's role as a versatile C₃-difluoro-hydroxy building block for introducing this specific functionality into larger, often biologically active, molecules.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

For Ethyl 2,2-difluoro-3-hydroxypropanoate, a typical DFT study would begin with geometry optimization, where the molecule's three-dimensional structure is adjusted to find the lowest energy arrangement of its atoms. Functionals like B3LYP or long-range corrected functionals such as wB97X-D, combined with a suitable basis set (e.g., 6-311G(d,p)), are commonly employed to achieve a balance between accuracy and computational cost. nih.govnih.gov

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be extracted. Key among these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

From these orbital energies, various global reactivity descriptors can be calculated to predict how the molecule will behave in chemical reactions. These descriptors provide a quantitative measure of its stability and reactivity.

Table 1. Representative Electronic Properties Calculated for this compound via DFT. (Note: Values are illustrative of typical DFT outputs).
ParameterTypical Value (eV)Significance
EHOMO-7.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-0.9Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)6.6Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.
Chemical Potential (μ)-4.2Measures the escaping tendency of electrons from an equilibrium system.
Global Hardness (η)3.3Measures resistance to change in electron distribution or charge transfer.
Global Electrophilicity (ω)2.7Quantifies the ability of the molecule to accept electrons.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations describe a static, minimum-energy structure, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and interactions with the surrounding environment, such as a solvent. mdpi.commdpi.com

In an MD simulation of this compound, the molecule would be placed in a simulation box, often filled with solvent molecules like water or ethanol, to mimic solution-phase behavior. The interactions between all atoms are described by a force field (e.g., AMBER, CHARMM), which is a set of empirical equations and parameters that define the potential energy of the system. nih.gov The simulation then calculates the forces on each atom and solves Newton's equations of motion to track their positions and velocities over a set period, typically nanoseconds to microseconds.

Analysis of the resulting trajectory can reveal:

Conformational Landscapes: The molecule can adopt various shapes (conformers) due to rotation around its single bonds. MD simulations explore these different conformations and can identify the most stable or populated ones. biorxiv.org

Intermolecular Interactions: The simulation explicitly models hydrogen bonds and van der Waals interactions between the molecule and the solvent. For this compound, this would highlight the hydrogen bonding capabilities of its hydroxyl group and carbonyl oxygen with solvent molecules. whiterose.ac.uk

Structural Stability: Metrics calculated from the trajectory provide quantitative measures of the molecule's dynamic behavior.

Table 2. Key Analyses from a Molecular Dynamics Simulation of this compound. (Note: Interpretations are general for these analysis types).
Analysis MetricDescriptionInterpretation for this compound
Root Mean Square Deviation (RMSD)Measures the average deviation of the molecule's backbone atoms over time from a reference structure.A stable, low RMSD value indicates the molecule maintains a consistent overall structure during the simulation.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues around their average position.Higher RMSF values for the ethyl and hydroxymethyl groups would indicate greater flexibility in these regions compared to the more rigid C-CF2-C backbone. nih.gov
Radius of Gyration (Rg)Indicates the compactness of the molecule's structure over time.A consistent Rg value suggests the molecule is not undergoing large-scale unfolding or folding events.
Hydrogen Bond AnalysisCounts the number and duration of hydrogen bonds formed between the solute and solvent.Would quantify the interaction of the -OH and C=O groups with surrounding water or alcohol molecules, indicating its solvation properties.

In Silico Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the detailed step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely mechanism, characterize fleeting intermediate structures, and calculate the energy barriers that control the reaction rate.

For a reaction involving this compound, such as its synthesis or a subsequent transformation, computational methods can be used to locate the structures of the transition states (TS). A transition state is the highest energy point along the lowest energy path from reactants to products. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction kinetics.

DFT calculations are again the method of choice for this type of investigation. nih.gov By proposing a reaction coordinate (e.g., the distance between two reacting atoms), chemists can perform calculations to find the saddle point on the potential energy surface that corresponds to the transition state. The calculated thermodynamic properties can then be used to construct a complete reaction energy profile.

Table 3. Illustrative Reaction Profile for a Hypothetical Transformation of this compound. (Note: Values are for demonstration purposes).
SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + Reagent0.0
Transition State 1 (TS1)Highest energy point leading to the intermediate.+22.5
IntermediateA metastable species formed during the reaction.+5.3
Transition State 2 (TS2)Highest energy point leading from the intermediate to the products.+15.8
ProductsFinal species formed after the reaction.-10.2

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is extremely useful for confirming the structure of a synthesized compound or interpreting complex experimental spectra.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) is a common application. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for this purpose. frontiersin.org Calculated isotropic shielding values are converted into chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C) calculated at the same level of theory. These predictions can help assign peaks in an experimental spectrum, especially for complex molecules or where isomers are possible.

Vibrational Spectroscopy: The infrared (IR) spectrum of this compound can also be simulated. Quantum chemical calculations produce a set of harmonic vibrational frequencies and their corresponding intensities. nih.govresearchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically multiplied by an empirical scaling factor (e.g., ~0.96-0.98) to improve agreement with experimental data. The calculations also provide a description of the atomic motions for each vibrational mode, allowing for precise assignment of the absorption bands in the IR spectrum to specific bond stretches, bends, and torsions. nih.gov

Table 4. Representative Predicted NMR Chemical Shifts (δ, ppm) for this compound. (Note: Values are illustrative).
NucleusAtom GroupPredicted δ (ppm)Expected Multiplicity
¹H-CH3 (ethyl)1.3Triplet
¹H-CH2- (ethyl)4.3Quartet
¹H-CH2OH3.9Triplet
¹H-OH2.5Triplet
¹³C-CH314.0
¹³C-O-CH2-63.5
¹³C-CH2OH65.1Triplet (due to C-F coupling)
¹³C-CF2-115.7Triplet (due to C-F coupling)
¹³CC=O164.2Triplet (due to C-F coupling)
¹⁹F-CF2--110.0Triplet
Table 5. Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound.
Scaled Frequency (cm⁻¹)IntensityVibrational Mode Assignment
3450MediumO-H stretch
2985MediumC-H stretch (ethyl group)
1760StrongC=O stretch (ester carbonyl)
1250StrongC-O stretch (ester)
1180Very StrongC-F symmetric stretch
1125Very StrongC-F asymmetric stretch

Applications of Ethyl 2,2 Difluoro 3 Hydroxypropanoate As a Versatile Building Block in Complex Molecule Synthesis

Precursor to Fluorinated Pharmaceuticals and Agrochemicals

The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine's high electronegativity can influence a molecule's acidity, basicity, and dipole moment, while the substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the compound's metabolic stability and bioavailability. Ethyl 2,2-difluoro-3-hydroxypropanoate serves as a key starting material for creating these valuable fluorinated compounds, leveraging its difluorinated structure for diverse reactivity patterns essential in medicinal chemistry and agrochemical development. mdpi.com

Intermediates in the Synthesis of Gemcitabine Hydrochloride and Analogues

One of the most significant applications of this compound and its derivatives is in the synthesis of Gemcitabine Hydrochloride. quickcompany.inpatsnap.com Gemcitabine (2'-deoxy-2',2'-difluorocytidine monohydrochloride) is a nucleoside analog used as an anticancer agent for various solid tumors. quickcompany.innih.gov The synthesis of the crucial 2,2-difluoro-D-ribose portion of Gemcitabine often begins with a Reformatsky-type reaction. nih.gov

In a typical synthetic route, 2,3-O-isopropylidene-D-glyceraldehyde is reacted with ethyl bromodifluoroacetate in the presence of activated zinc. quickcompany.inpatsnap.comnih.gov This reaction yields a diastereomeric mixture of ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropionate, a direct analogue of the title compound. quickcompany.innih.gov This intermediate then undergoes a series of transformations including hydrolysis (ring opening), cyclization, protection of hydroxyl groups, reduction, and condensation with a cytosine derivative to ultimately form Gemcitabine. patsnap.comquickcompany.in The entire process hinges on the initial construction of the difluoro-hydroxy-propionate backbone. quickcompany.inpatsnap.com

Table 1: Key Intermediates in the Synthesis of Gemcitabine Hydrochloride
IntermediateRole in SynthesisReference
2,3-O-isopropylidene-D-glyceraldehydeChiral starting material providing the sugar backbone stereochemistry. quickcompany.inpatsnap.com
Ethyl bromodifluoroacetateSource of the critical C-2 difluoromethylene (CF2) group. quickcompany.innih.gov
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropionateInitial adduct containing the complete carbon skeleton for the fluorinated sugar. This is a protected form of the core structure provided by this compound. quickcompany.inpatsnap.com
2-deoxy-D-erythro-2,2-difluoropentafuranos-1-ulose-3,5-dibenzoateCyclized and protected lactone intermediate ready for reduction and glycosylation. quickcompany.inquickcompany.in
2'-deoxy-2',2'-difluoro-3',5'-di-O-protected-cytidineThe fully assembled nucleoside prior to final deprotection steps. google.com

Applications in the Synthesis of Bioactive CF2-containing Compounds (e.g., GABAB Agonists)

The difluoromethylene (CF2) group is a valuable isostere for ether oxygen atoms, carbonyl groups, and other functionalities in bioactive molecules. This substitution can enhance binding affinity to biological targets and improve pharmacokinetic properties. This compound provides a platform for creating compounds containing this motif. While direct synthesis of γ-aminobutyric acid (GABA) agonists from this specific ethyl ester is not extensively detailed in the provided literature, the synthesis of fluorinated molecules targeting GABA receptors highlights the importance of such building blocks. For instance, selective GABAA α2/α3 receptor modulators have been developed for anxiety disorders, and their synthesis often involves complex fluorinated intermediates. nih.govresearchgate.net The functional groups of this compound (hydroxyl, ester, and CF2 unit) make it an adaptable precursor for synthesizing a variety of fluorinated scaffolds, including those relevant to GABA receptor modulators and other central nervous system agents.

Role in the Construction of Fluorinated Carbohydrates and Nucleosides

Beyond Gemcitabine, this compound is a cornerstone for the synthesis of a broader class of fluorinated carbohydrates and nucleosides. nih.gov The introduction of fluorine into the sugar moiety of a nucleoside can drastically alter its biological activity, often enhancing its potency as an antiviral or anticancer agent. mdpi.com Fluorine atoms can stabilize the glycosidic bond against enzymatic cleavage and influence the sugar's conformation (pucker), which affects how the nucleoside interacts with enzymes like polymerases and kinases. mdpi.comst-andrews.ac.uk

The synthesis of these molecules often relies on a convergent approach, where the fluorinated sugar and the nucleobase are prepared separately and then coupled. nih.gov The synthetic pathway starting from glyceraldehyde and ethyl bromodifluoroacetate to create the 2,2-difluoro-D-ribose moiety is a prime example of building the necessary fluorinated carbohydrate unit. nih.gov This strategy allows for the creation of a variety of fluoro-nucleosides by condensing the prepared sugar with different heterocyclic bases. nih.govmdpi.com

Development of Fluorinated Peptides and Pseudopeptides

The incorporation of fluorinated amino acids into peptides is a powerful strategy in medicinal chemistry to create peptidomimetics with enhanced properties. nih.gov Fluorination can increase metabolic stability by shielding peptide bonds from enzymatic degradation, modulate secondary structure (e.g., helices, β-sheets), and enhance binding affinity through novel interactions. chemrxiv.orgmdpi.com

This compound is a potential precursor for the synthesis of novel fluorinated β-amino acids. Through standard chemical transformations, the hydroxyl group can be converted into an amino group (e.g., via an azide (B81097) intermediate followed by reduction), and the ester can be hydrolyzed to a carboxylic acid. The resulting difluorinated β-amino acid can then be incorporated into peptide chains using solid-phase or solution-phase peptide synthesis techniques. The presence of the gem-difluoro group adjacent to the amino acid backbone can impose specific conformational constraints, aiding in the design of peptides with well-defined three-dimensional structures. researchgate.net

Synthesis of Novel Fluorinated Scaffolds and Heterocycles

Heterocyclic compounds are ubiquitous in pharmaceuticals, forming the core structure of many approved drugs. unipa.it Introducing fluorine onto these scaffolds is a proven method for optimizing drug-like properties. The reactivity of the hydroxyl and ester groups in this compound makes it a suitable starting material for constructing fluorinated heterocyclic systems.

For example, the compound can undergo condensation reactions with dinucleophiles such as hydrazines, ureas, or amidines to form various five- or six-membered heterocycles containing the CF2 group. These reactions leverage the 1,3-relationship between the hydroxyl and ester carbonyl groups to drive cyclization. The resulting fluorinated heterocycles, such as pyridazines, pyrazolones, or pyrimidines, can serve as novel scaffolds for drug discovery programs, offering unique structural and electronic properties compared to their non-fluorinated counterparts. nih.govunipa.it

Table 2: Applications of this compound in Complex Molecule Synthesis
Molecule ClassKey Structural ContributionTherapeutic Area
Fluorinated Nucleosides (e.g., Gemcitabine)Provides the 2,2-difluoro sugar moiety.Anticancer, Antiviral
Fluorinated CarbohydratesServes as a building block for polyfluorinated sugar rings.Drug Discovery, Glycobiology
Fluorinated PeptidesPotential precursor to difluorinated β-amino acids for conformational control and stability.Drug Discovery, Biomaterials
Fluorinated HeterocyclesActs as a difluorinated 1,3-dielectrophile for cyclization reactions.Medicinal Chemistry, Agrochemicals

Emerging Research Directions and Potential Future Applications

Integration in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The goal of DOS is to explore vast regions of chemical space efficiently, increasing the probability of discovering novel biologically active compounds. cam.ac.ukcam.ac.uk Fluorinated building blocks are highly prized in this field as the inclusion of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. olemiss.edusigmaaldrich.com

Ethyl 2,2-difluoro-3-hydroxypropanoate is an ideal candidate for integration into DOS workflows. Its two distinct functional groups, the hydroxyl and ester moieties, can be used as handles for a wide range of chemical transformations. This allows for the generation of diverse molecular scaffolds from a single, simple starting material. researchgate.net For instance, the hydroxyl group can undergo reactions like etherification, esterification, or substitution, while the ester group can be hydrolyzed, reduced, or converted to an amide. This bifunctionality enables its use in "build/couple/pair" strategies, a common algorithm in DOS for the efficient construction of complex and varied molecular architectures. nih.gov The presence of the gem-difluoro group is particularly advantageous, as this motif is known to impart unique conformational constraints and electronic properties, further enriching the structural diversity of the resulting compound library. olemiss.edu

Table 1: Potential Reactions of this compound in DOS

Functional GroupPotential ReactionResulting FunctionalitySource of Diversity
Hydroxyl (-OH)EsterificationEsterAppendage Diversity (Varying Acyl Group)
Hydroxyl (-OH)EtherificationEtherAppendage Diversity (Varying Alkyl/Aryl Group)
Hydroxyl (-OH)Mitsunobu ReactionInverted Stereocenter, C-N, C-S bondsStereochemical & Functional Group Diversity
Ethyl Ester (-COOEt)AmidationAmideAppendage Diversity (Varying Amine)
Ethyl Ester (-COOEt)ReductionPrimary AlcoholFunctional Group Diversity
Ethyl Ester (-COOEt)Grignard ReactionTertiary AlcoholAppendage & Skeletal Diversity

Potential in Advanced Materials Science (e.g., Fluorinated Polymers, Liquid Crystals, Electrolytes)

The unique properties conferred by fluorine atoms—such as high thermal stability, chemical resistance, and low surface energy—make fluorinated compounds highly valuable in materials science. researchgate.netresearchgate.net

Fluorinated Polymers: this compound can serve as a valuable monomer or precursor in the synthesis of novel fluorinated polymers. pageplace.deethz.ch The hydroxyl group provides a reactive site for polymerization reactions, such as polycondensation or ring-opening polymerization after conversion to a cyclic monomer. Incorporating this unit into polymer chains would introduce gem-difluoro groups, potentially enhancing the material's thermal stability, chemical inertness, and hydrophobicity, while lowering its refractive index and surface energy. researchgate.net These properties are highly sought after for applications in high-performance coatings, advanced optics, and specialty membranes.

Liquid Crystals: Fluorine substitution is a key design element in modern liquid crystals (LCs) used in display technologies. researchgate.net The strong electronegativity and small size of fluorine atoms allow for the fine-tuning of a molecule's dielectric anisotropy, viscosity, and other mesomorphic properties without significant steric disruption. researchgate.netresearchgate.netbeilstein-journals.org Fluorinated esters, in particular, are an important class of liquid crystalline compounds. njit.edu this compound could be used as a chiral or achiral building block in the synthesis of more complex mesogenic molecules. The difluoromethyl group can influence the molecular dipole and packing, contributing to the formation of desired LC phases like nematic or smectic phases. njit.edu

Electrolytes: There is growing research into fluorinated esters as additives for electrolytes in high-energy-density batteries, such as lithium-ion batteries. google.com These additives can improve battery performance by forming a stable and protective solid electrolyte interphase (SEI) on the electrode surfaces. scispace.comnih.gov This SEI layer prevents the degradation of the electrolyte and the electrode, leading to longer cycle life, improved safety, and better performance, especially at low temperatures. acs.org While this specific compound has not been extensively reported, studies on analogous fluorinated esters like 2,2,2-trifluoroethylbutyrate (TFEB) and various fluorocyanoesters demonstrate the principle. nih.govacs.org The introduction of such additives can modulate the solvation structure around the lithium ion, which is crucial for battery performance. acs.org The presence of the difluoro group in this compound suggests it could function similarly, participating in the formation of a robust, LiF-containing SEI that enhances battery stability and longevity. scispace.comacs.org

Table 2: Comparison of Fluorinated Ester Electrolyte Additives

Compound ClassObserved/Potential BenefitMechanism of Action
Fluorinated Carboxylic Acid Esters (e.g., TFEB)Improved low-temperature performance. acs.orgModulates Li+ solvation shell, reduces anion coordination at low temperatures. acs.org
FluorocyanoestersImproved battery stability, effective cathode protection. nih.govacs.orgForms a protective SEI layer, initial reduction at the carbonyl group. scispace.comnih.gov
This compound (Potential)Potential for improved cycle life and safety.Likely formation of a stable, LiF-rich SEI layer on electrodes.

Exploration in Radiopharmaceutical Chemistry (e.g., ¹⁸F Labeling)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes. nih.gov Fluorine-18 (¹⁸F) is a preferred radionuclide due to its favorable half-life (109.8 min) and low positron energy, which allows for high-resolution imaging. nih.gov The development of new methods for introducing ¹⁸F into biologically relevant molecules is a major focus of radiopharmaceutical research.

This compound represents a potential platform for the development of novel ¹⁸F-labeled PET tracers. While the molecule itself contains stable ¹⁹F, its structure is amenable to radiosynthesis. A common strategy for ¹⁸F-labeling is nucleophilic substitution, where a leaving group is displaced by [¹⁸F]fluoride ion. nih.gov The hydroxyl group of the compound could be chemically modified into a good leaving group (e.g., tosylate, mesylate, or nosylate). Subsequent reaction with a source of [¹⁸F]fluoride, such as [¹⁸F]KF, could then be used to introduce the radioisotope, yielding an ¹⁸F-labeled analog. nsf.govnih.govacs.org Such a tracer could be used to study biological processes where small, polar, fluorinated molecules may have interesting pharmacokinetic profiles.

Sustainable Chemical Manufacturing and Green Chemistry Initiatives

Modern chemical manufacturing is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. acs.orgresearchgate.netpsu.edu The synthesis of organofluorine compounds has traditionally relied on harsh reagents and energy-intensive processes. dovepress.com

Applying green chemistry principles to the production of this compound presents several opportunities for innovation. Key areas of focus would include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing byproduct formation. acs.org

Safer Reagents : Moving away from hazardous fluorinating agents like elemental fluorine or anhydrous hydrogen fluoride (B91410) towards safer, more manageable fluoride sources. dovepress.com Recent developments in green fluorine chemistry focus on using alkali metal fluorides or developing catalytic fluorination methods. eurekalert.org

Renewable Feedstocks : Utilizing starting materials derived from renewable resources. For example, the ethyl group of the ester could be sourced from bio-ethanol.

Process Intensification : Exploring continuous flow manufacturing instead of batch processing, which can offer better control over reaction conditions, improved safety, and reduced waste.

By focusing on these principles, the manufacturing process for this compound and similar fluorinated building blocks can be made more environmentally benign and economically viable. researchgate.net

Q & A

Basic Research Questions

Q. What are the key structural features of ethyl 2,2-difluoro-3-hydroxypropanoate, and how do they influence its reactivity?

  • The compound contains a difluoro group at the 2-position, a hydroxyl group at the 3-position, and an ethyl ester moiety. The electron-withdrawing fluorine atoms increase the acidity of the α-hydrogen, enhancing its susceptibility to nucleophilic attack. The hydroxyl group enables hydrogen bonding and participation in condensation reactions. These features make it a versatile intermediate for synthesizing fluorinated bioactive molecules .

Q. What experimental methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl3_3) typically shows signals for the ethyl group (δ ~1.32 ppm, triplet; δ ~4.39 ppm, quartet) and aromatic protons if a phenyl substituent is present (δ ~7.5–8.1 ppm) .
  • Mass Spectrometry : The molecular ion peak (M.Wt = 230.21) and fragmentation patterns confirm purity and structural integrity .
  • Solubility Testing : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, acetone), which is critical for reaction optimization .

Q. How can researchers ensure the stability of this compound during storage?

  • Store at 2–8°C in sealed, moisture-free containers. The hydroxyl group makes it prone to hydrolysis; thus, anhydrous conditions are essential. Purity (>95%) should be verified via HPLC before use .

Advanced Research Questions

Q. What strategies resolve contradictions in diastereomeric ratios observed during fluorination reactions?

  • Mechanochemical fluorination (e.g., using ball milling) can improve selectivity. For example, a 7:1 diastereomeric ratio was achieved via solvent-free synthesis, minimizing side reactions. Adjusting reaction time, temperature, or additive selection (e.g., KF/Celite) can further refine outcomes .

Q. How does the difluoro group impact the compound’s biological activity in drug development?

  • Fluorine atoms enhance metabolic stability and bioavailability by resisting oxidative degradation. Computational studies (e.g., DFT) suggest the difluoro group increases electrophilicity at the β-carbon, facilitating interactions with enzyme active sites in anti-inflammatory or cardiovascular drug targets .

Q. What green chemistry approaches are viable for synthesizing this compound?

  • Mechanochemical Methods : Eliminate solvents and reduce waste (e.g., using KF/Celite in ball milling) .
  • Catalytic Fluorination : Transition-metal catalysts (e.g., CuI) enable selective fluorination under mild conditions.
  • Microwave-Assisted Synthesis : Reduces reaction time and energy consumption .

Q. How can researchers address low yields in esterification or transesterification reactions involving this compound?

  • Optimize reaction conditions using Dean-Stark traps to remove water, or employ coupling agents (e.g., DCC/DMAP). Pre-activating the hydroxyl group as a silyl ether (e.g., TBSCl) can prevent undesired side reactions .

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